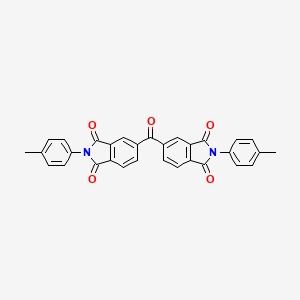![molecular formula C25H21N5O3S B11975534 2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide](/img/structure/B11975534.png)
2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide is a complex organic compound with the molecular formula C25H21N5O3S and a molecular weight of 471.542 g/mol . This compound is known for its unique structure, which includes a benzimidazole ring, a nitrophenyl group, and an acetohydrazide moiety. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to form an intermediate compound . This intermediate is then further reacted with other reagents to form the final product. The exact reaction conditions, such as temperature and time, can vary depending on the specific synthetic route used.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of organic synthesis, including the use of high-purity reagents and controlled reaction conditions, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The benzimidazole ring can participate in substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like DMSO or ethanol.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, although it is not yet used in clinical settings.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The nitrophenyl group may also play a role in its biological activity by participating in redox reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-[(1-Ethyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide
- **2-[(1-Methyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide
- **2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide
Uniqueness
What sets 2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both a benzimidazole ring and a nitrophenyl group allows for a wide range of chemical reactions and potential biological activities.
Propriétés
Formule moléculaire |
C25H21N5O3S |
|---|---|
Poids moléculaire |
471.5 g/mol |
Nom IUPAC |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C25H21N5O3S/c31-24(28-26-16-8-12-20-11-4-6-14-22(20)30(32)33)18-34-25-27-21-13-5-7-15-23(21)29(25)17-19-9-2-1-3-10-19/h1-16H,17-18H2,(H,28,31)/b12-8+,26-16+ |
Clé InChI |
CLLYKSAPCHNZJF-MDRXJCHGSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C=C/C4=CC=CC=C4[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC=CC4=CC=CC=C4[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11975458.png)
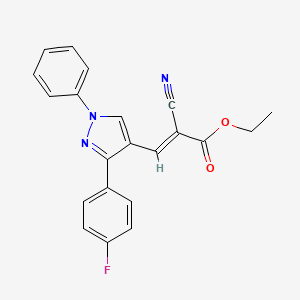
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11975470.png)


![4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B11975485.png)
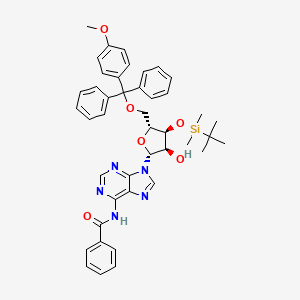
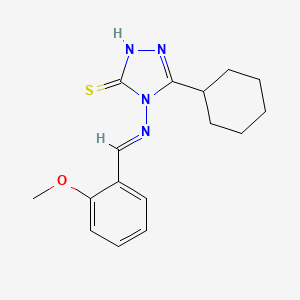
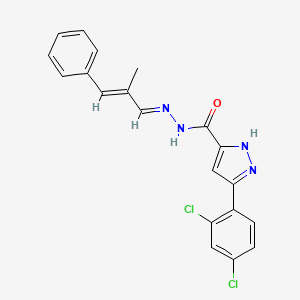
![4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11975511.png)
![5-(furan-2-yl)-4-{[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11975516.png)

![(5E)-5-(4-butoxy-3-methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11975526.png)
